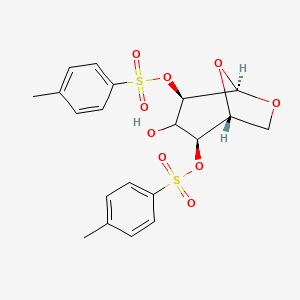

1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-beta-D-glucopyranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-beta-D-glucopyranose, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₂O₉S₂ and its molecular weight is 470.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化学分析

Biochemical Properties

It is known to be used in synthesis reactions with anhydro sugars , suggesting it may interact with enzymes, proteins, and other biomolecules involved in these reactions

Cellular Effects

Given its role in synthesis reactions with anhydro sugars , it may influence cell function by participating in these reactions

Molecular Mechanism

It is known to participate in synthesis reactions with anhydro sugars , suggesting it may interact with biomolecules involved in these reactions

生物活性

1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose (CAS Number: 20204-80-2) is a synthetic compound derived from β-D-glucopyranose, modified to include two p-toluenesulfonyl groups. This compound has garnered attention in biochemical research for its potential biological activities, particularly as an inhibitor of glycosidases and its role in synthetic organic chemistry.

The molecular formula of 1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose is C₁₈H₂₂O₉S₂, with a molecular weight of approximately 470.51 g/mol. It is characterized by the following properties:

| Property | Value |

|---|---|

| Density | 1.54 g/cm³ |

| Boiling Point | 689.56 °C at 760 mmHg |

| Melting Point | 108-110 °C |

| Solubility | Chloroform, Ethyl Acetate |

| Flash Point | 370.83 °C |

Glycosidase Inhibition

1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose has been studied for its inhibitory effects on glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. The inhibition of these enzymes can have significant implications in treating various diseases, including lysosomal storage disorders and certain types of cancer.

Case Study: Inhibition Mechanism

Research has demonstrated that this compound acts as a competitive inhibitor of specific glycosidases. For example, a study highlighted its effectiveness against glucosidases involved in the metabolism of glycogen and glycoproteins. The inhibition mechanism involves the formation of a stable enzyme-inhibitor complex, which prevents the substrate from binding to the active site of the enzyme.

Synthesis and Application

The synthesis of 1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose typically involves protecting the hydroxyl groups of glucopyranose with sulfonyl groups to increase stability and reactivity in subsequent reactions. This compound is often used as an intermediate in organic synthesis and has applications in drug development due to its ability to modify carbohydrate structures.

Table: Summary of Biological Activities

科学的研究の応用

Intermediate in Synthesis

1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-beta-D-glucopyranose serves as an important intermediate in the synthesis of various biologically active compounds. Its unique structure allows for selective reactions that can lead to the formation of complex molecules.

- Pharmaceutical Synthesis : It is utilized to synthesize glycosylated compounds, which are crucial for developing drugs with improved efficacy and specificity. For instance, it has been used in the synthesis of fluorinated glucopyranose analogues, which have shown promise in enhancing lipophilicity and bioavailability of pharmaceutical agents .

Research and Development

The compound is also significant in research settings, particularly in the development of new therapeutic agents. Its ability to undergo various chemical transformations makes it a valuable tool for medicinal chemists.

- Anticancer Research : Studies have indicated that derivatives of glucopyranose can exhibit anticancer properties. The modification of glucopyranose structures, including those derived from this compound, has led to compounds that demonstrate activity against specific cancer cell lines .

Biochemical Applications

In biochemical contexts, this compound can be used as a protective group for hydroxyl functionalities during synthetic procedures. This protection is crucial for selective reactions where other functional groups may interfere.

- Glycosylation Reactions : The sulfonyl groups provide stability and can be removed under mild conditions, allowing for the selective formation of glycosidic bonds essential in carbohydrate chemistry .

Case Study 1: Synthesis of Fluorinated Glucose Analogues

A systematic study investigated the synthesis of mono-, di-, and trifluorinated glucopyranose analogues using this compound as an intermediate. The results demonstrated that fluorination at specific positions significantly altered the lipophilicity and solvation energies of the analogues, providing insights into their potential pharmacokinetic properties .

Case Study 2: Anticancer Activity Evaluation

Research involving derivatives synthesized from this compound revealed promising anticancer activities. Compounds were tested against various human cancer cell lines (e.g., HeLa and HCT15), showing significant inhibition of cell proliferation linked to their structural modifications .

特性

IUPAC Name |

[(1R,2S,4R,5R)-3-hydroxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9S2/c1-12-3-7-14(8-4-12)30(22,23)28-18-16-11-26-20(27-16)19(17(18)21)29-31(24,25)15-9-5-13(2)6-10-15/h3-10,16-21H,11H2,1-2H3/t16-,17?,18-,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSSICCENMLTKO-HRCBOCMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2C3COC(O3)C(C2O)OS(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]3CO[C@H](O3)[C@@H](C2O)OS(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676208 |

Source

|

| Record name | (1R,2S,4R,5R)-3-Hydroxy-2-[(4-methylbenzene-1-sulfonyl)oxy]-6,8-dioxabicyclo[3.2.1]octan-4-yl 4-methylbenzene-1-sulfonate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20204-80-2 |

Source

|

| Record name | (1R,2S,4R,5R)-3-Hydroxy-2-[(4-methylbenzene-1-sulfonyl)oxy]-6,8-dioxabicyclo[3.2.1]octan-4-yl 4-methylbenzene-1-sulfonate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。